Unii-pyz33ylr8A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

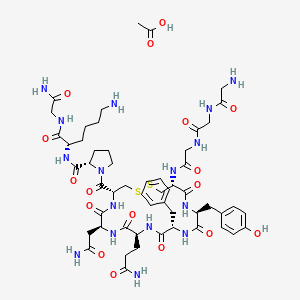

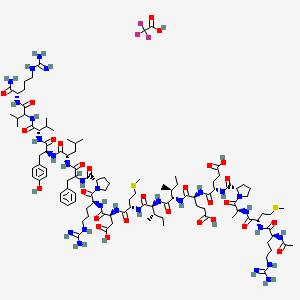

THR-18 is an 18-mer peptide derived from the sequence of human plasminogen activator inhibitor 1 (PAI-1), having the ability to bind to a site of tissue plasminogen activator (tPA) distal to its catalytic site and uncouple the beneficial clot-dissolving properties of tPA from its deleterious non-fibrinolytic effects.

Aplicaciones Científicas De Investigación

Application in Antinociception and Neurotransmitter Inhibition

Research has explored the use of Unii-pyz33ylr8A, identified as AM336, in the field of antinociception. AM336 is a novel peptidic N-type calcium channel blocker derived from the venom of the cone snail, Conus catus. It has demonstrated potent antinociceptive effects in rats and inhibits the release of pro-nociceptive neurotransmitters like substance P and glutamate in the central nervous system (Smith et al., 2002).

Role in Multidrug Resistance Reversal

Unii-pyz33ylr8A has been studied in the context of reversing multidrug resistance (MDR) in cancer therapy. SDZ PSC 833, a derivative of Unii-pyz33ylr8A, is notable for its reversal effect on MDR by modulating the MDR1 gene product, P-glycoprotein, demonstrating potential as a treatment adjunct in cancer therapy (Watanabe et al., 1995).

Influence on Gene Therapy

In gene therapy for cervical cancer, Unii-pyz33ylr8A's derivative, p21(WAF1/SDII/CIP1) gene (p21), has shown promising results. It has the ability to arrest cell growth and induce apoptosis in cancer cells, suggesting its potential role in treating cervical cancers (Tsao et al., 1999).

Impact on Xenobiotic Metabolism

Unii-pyz33ylr8A has implications in xenobiotic metabolism. The nuclear pregnane X receptor (PXR; NR1I2), which Unii-pyz33ylr8A influences, plays a crucial role in the body's defense against toxic substances. It modulates the expression of genes involved in drug metabolism, affecting the pharmacokinetics of various drugs, and is activated by various chemicals including some derivatives of Unii-pyz33ylr8A (Kliewer et al., 2002).

Application in Drug Delivery and Cancer Therapy

A probiotic-based delivery system for p8 protein, derived from Unii-pyz33ylr8A, has been developed as an anti-colorectal cancer drug. This approach focuses on targeting tumor cells while minimizing side effects, a significant advancement in cancer therapy (An et al., 2021).

Usage in Cellular Therapy for Acute Myeloid Leukemia

Unii-pyz33ylr8A is involved in developing novel therapies for acute myeloid leukemia (AML). For example, targeting CD33-positive AML cells using antibody-drug conjugates derived from Unii-pyz33ylr8A shows promise in improving treatment outcomes (Stein et al., 2015).

Propiedades

Número CAS |

1383452-03-6 |

|---|---|

Nombre del producto |

Unii-pyz33ylr8A |

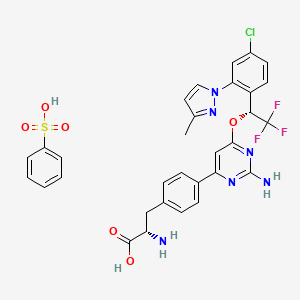

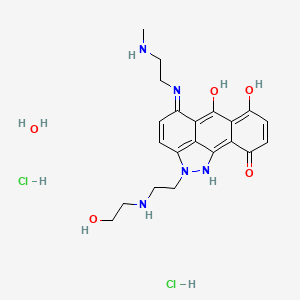

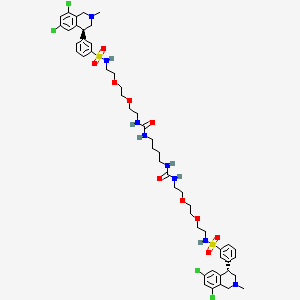

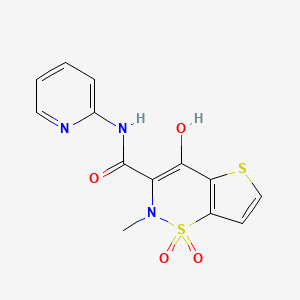

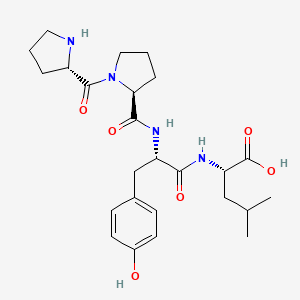

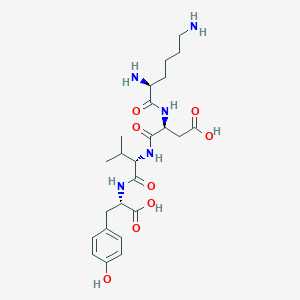

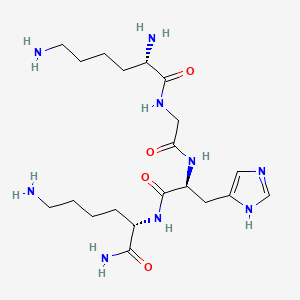

Fórmula molecular |

C105H167F3N28O28S2 |

Peso molecular |

2390.7742 |

Nombre IUPAC |

(4S)-4-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-Acetamido-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C103H166N28O26S2.C2HF3O2/c1-15-56(9)81(129-98(155)82(57(10)16-2)128-88(145)66(37-39-77(136)137)117-86(143)65(36-38-76(134)135)119-93(150)74-30-23-45-130(74)99(156)58(11)114-84(141)67(40-47-158-13)118-85(142)64(115-59(12)132)28-21-43-112-102(107)108)97(154)120-68(41-48-159-14)87(144)124-73(52-78(138)139)91(148)121-69(29-22-44-113-103(109)110)100(157)131-46-24-31-75(131)94(151)125-71(50-60-25-18-17-19-26-60)90(147)122-70(49-53(3)4)89(146)123-72(51-61-32-34-62(133)35-33-61)92(149)126-80(55(7)8)96(153)127-79(54(5)6)95(152)116-63(83(104)140)27-20-42-111-101(105)106;3-2(4,5)1(6)7/h17-19,25-26,32-35,53-58,63-75,79-82,133H,15-16,20-24,27-31,36-52H2,1-14H3,(H2,104,140)(H,114,141)(H,115,132)(H,116,152)(H,117,143)(H,118,142)(H,119,150)(H,120,154)(H,121,148)(H,122,147)(H,123,146)(H,124,144)(H,125,151)(H,126,149)(H,127,153)(H,128,145)(H,129,155)(H,134,135)(H,136,137)(H,138,139)(H4,105,106,111)(H4,107,108,112)(H4,109,110,113);(H,6,7)/t56-,57-,58-,63-,64-,65-,66-,67-,68-,69-,70-,71?,72-,73-,74-,75-,79?,80-,81-,82-;/m0./s1 |

Clave InChI |

UNDAPMUKULIMSY-HGKXDEPLSA-N |

SMILES |

O=C(O)CC[C@H](NC([C@H]1N(C([C@@H](NC([C@@H](NC([C@@H](NC(C)=O)CCCNC(N)=N)=O)CCSC)=O)C)=O)CCC1)=O)C(N[C@@H](CCC(O)=O)C(N[C@@H]([C@@H](C)CC)C(N[C@@H]([C@@H](C)CC)C(N[C@@H](CCSC)C(N[C@@H](CC(O)=O)C(N[C@@H](CCCNC(N)=N)C(N2[C@H](C(NC(CC3=CC=CC=C3)C(N[C@@H](CC(C)C)C(N[C@@H](CC4=CC=C(O)C=C4)C(N[C@@H](C(C)C)C(NC(C(C)C)C(N[C@@H](CCCNC(N)=N)C(N)=O)=O)=O)=O)=O)=O)=O)CCC2)=O)=O)=O)=O)=O)=O)=O.O=C(O)C(F)(F)F |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

THR-18; THR18; THR 18 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.